4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile, with the CAS number 1187671-15-3, is a chemical compound that serves as an intermediate in the synthesis of rac Desfluoro Citalopram Oxalate. This compound is characterized by its complex molecular structure and specific functional groups that contribute to its chemical properties and applications in medicinal chemistry.
The synthesis of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile involves several steps, often starting from simpler precursors. The process typically includes:
The exact conditions (temperature, pressure, catalysts) can vary significantly based on the desired yield and purity of the final product.
The structure of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile can be represented using various chemical notation methods:
InChI=1S/C20H24N2O2/c1-22(2)12-3-10-20(25,17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24/h4-9,12,24-25H,3,10-11,14H2,1-2H3
C(CCCN(C)C)(O)(C1=C(CO)C=C(C#N)C=C1)C2=CC=C(F)C=C2
These representations highlight the presence of multiple functional groups including hydroxyl (-OH), amine (-NH), and nitrile (-C≡N), which are crucial for its biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in pharmaceuticals or materials science.
The physical properties of 4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile include:
This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those related to antidepressants like Citalopram. Its structural characteristics make it a valuable building block for developing new therapeutic agents aimed at treating mood disorders and other neurological conditions . Additionally, due to its functional groups, it may have potential applications in material sciences where specific chemical interactions are required.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8